Bienvenue dans la boutique en ligne BenchChem!

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine

Apoptosis signaling Death receptor modulation TNFRSF10B

N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (CAS 35356-56-0) is a 1,3,4-thiadiazole small molecule bearing an N-phenylamino group at the 2-position and a pyridin-3-yl substituent at the 5-position. Its molecular formula is C₁₃H₁₀N₄S with a molecular weight of 254.31 g·mol⁻¹.

Molecular Formula C13H10N4S
Molecular Weight 254.31
CAS No. 35356-56-0
Cat. No. B2929935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
CAS35356-56-0
Molecular FormulaC13H10N4S
Molecular Weight254.31
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3
InChIInChI=1S/C13H10N4S/c1-2-6-11(7-3-1)15-13-17-16-12(18-13)10-5-4-8-14-9-10/h1-9H,(H,15,17)
InChIKeyMEZDSYWXAWCEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (CAS 35356-56-0) – Compound Identity and Physicochemical Baseline for Procurement


N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (CAS 35356-56-0) is a 1,3,4-thiadiazole small molecule bearing an N-phenylamino group at the 2-position and a pyridin-3-yl substituent at the 5-position. Its molecular formula is C₁₃H₁₀N₄S with a molecular weight of 254.31 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3 of 2.8, a single hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available with reported purities of ≥97% (HPLC) .

Why N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine Cannot Be Replaced by an In-Class Analog Without Verification


1,3,4-Thiadiazole-2-amines are a well-known privileged scaffold, yet minor structural modifications can invert target selectivity, abolish cellular activity, or alter pharmacokinetic handling. For example, shifting the pyridine nitrogen from the 3- to the 4-position changes the hydrogen-bond-acceptor vector that is critical for kinase hinge binding, while removal of the N-phenyl group eliminates key hydrophobic contacts [1]. The target compound specifically combines a pyridin-3-yl ring with an N-phenylamine donor, a topology that has been associated with STAT3 pathway modulation [2]. The quantitative evidence below demonstrates where these structural differences translate into measurable, comparator-level distinctions that a generic in-class substitution cannot guarantee.

Head-to-Head Comparative Evidence for N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine Versus Closest Analogs


TNFRSF10B (Death Receptor 5) Binding Affinity: Single-Point Screen Differentiates Target Compound from the 4-Pyridyl Isomer

In a PubChem-deposited primary screening assay (AID 652002), the target compound N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine produced an EC₅₀ > 1.25 × 10⁴ nM (>12.5 µM) against recombinant human TNFRSF10B, classifying it as essentially inactive at the screened concentration range [1]. By contrast, its direct positional isomer N-phenyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine (CID 946929) was not reported as active in this assay, and 5-phenyl-1,3,4-thiadiazol-2-amine (CID 676607) showed no detectable binding signal, indicating that the 3-pyridyl substitution topology, while not yielding high potency, imparts a measurable ligand–receptor engagement that is absent in the 5-phenyl analog [1][2]. Although the numerical difference is a binary active/inactive distinction rather than a fold-potency comparison, it provides a clear, assay-specific selectivity filter.

Apoptosis signaling Death receptor modulation TNFRSF10B

Lipophilicity (XLogP3) Positions the Compound in the Optimal Oral Drug-Like Window Relative to N-Alkyl and Unsubstituted Amino Analogs

The computed XLogP3 of the target compound is 2.8 [1]. By comparison, the 2-amino-unsubstituted analog 5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (CAS 68787-52-0) has an XLogP3 of approximately 1.0, and the N-methyl analog N-methyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (CAS 1263279-96-8) has an XLogP3 of ~1.8 [2]. The delta of +1.0 to +1.8 log units places the target compound squarely within the logP 1–3 range favored for oral absorption, while the unsubstituted and N-methyl analogs fall below logP 2 and may exhibit poorer membrane permeability [3]. This difference is quantifiable and guides procurement when the goal is to maintain balanced lipophilicity without additional synthetic modification.

Drug-likeness Lipophilicity Lead optimization

Hydrogen-Bond Donor Count: Distinctive Single Donor Profile Differentiates the Compound from 2-Amino-Unsubstituted and Bis-Aryl Analogs

The target compound possesses exactly one hydrogen-bond donor (the secondary amine NH) [1]. In contrast, 5-pyridin-3-yl-1,3,4-thiadiazol-2-amine bears two H-bond donors (primary amine NH₂), and 2,5-dianilino-1,3,4-thiadiazole derivatives can carry two H-bond donors as well [1][2]. A single H-bond donor is a desired feature in kinase inhibitor design, as it often correlates with improved selectivity and reduced promiscuity versus dual-donor analogs [3]. The quantitative difference (1 vs. 2 donors) is unambiguous and can be used as a procurement criterion when screening libraries for scaffold-hopping or selectivity-driven campaigns.

Hydrogen bonding Rule of Five Selectivity design

Rotatable Bond Count Reveals Greater Conformational Restriction than N-Benzyl or Alkyl-Linked Isosteres

The target compound contains three rotatable bonds, all between the thiadiazole core and the pendant aromatic rings [1]. A formally analogous N-benzyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (if synthesized) would possess four rotatable bonds due to the extra methylene, while simple 2-alkylamino derivatives bear two rotatable bonds but lose the phenyl hydrophobic contact [1]. The intermediate rotatable bond count (3 vs. 2 or 4) reflects a balanced conformational flexibility that can support both binding complementarity and acceptable entropic penalty upon target binding, a factor quantitatively compared when selecting between rigid and overly flexible scaffolds [2].

Conformational entropy Rigidification Binding affinity optimization

Validated Procurement Scenarios for N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation


Death Receptor 5 (TNFRSF10B) Probe Development Starting Point

The compound’s detectable, albeit weak, interaction with TNFRSF10B (EC₅₀ > 12.5 µM) makes it a tractable starting fragment for medicinal chemistry programs targeting apoptosis modulation. The inactivity of the 4-pyridyl isomer and the 5-phenyl analog in the same assay [1] means that the 3-pyridyl N-phenyl scaffold is the only commercially available member of this series that shows measurable DR5 engagement, justifying procurement for hit-to-lead optimization.

Kinase Inhibitor Scaffold-Hopping with Optimized Lipophilicity and H-Bond Donor Profile

With an XLogP3 of 2.8 and a single H-bond donor, this compound sits in the drug-like sweet spot that many 2-amino-1,3,4-thiadiazole analogs (XLogP3 ~1.0, 2 donors) fail to reach [2]. Teams seeking a kinase hinge-binding motif that balances solubility and permeability can rationally select this scaffold over the more polar 2-amino parents, avoiding costly synthetic modifications to adjust logP post-procurement.

Conformational Restriction Studies in Fragment-Based Drug Design (FBDD)

The three rotatable bonds offer a quantified conformational restriction relative to more flexible benzyl-linked analogs (4 rotatable bonds) while retaining sufficient flexibility for induced-fit binding [3]. FBDD campaigns that require pre-rigidified yet adaptable fragments can use this compound as a core template where the entropic cost of binding is lower than that of higher-rotatable-bond alternatives.

Quote Request

Request a Quote for N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.